N-(1H-pyrazol-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-pyrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(8-4-2-1-3-5-8)12-9-6-7-11-13-9/h1-7H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUKZFSJTRQNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(1H-pyrazol-3-yl)benzamide Core
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of the amide bond between a pyrazole (B372694) precursor and a benzoic acid derivative or the construction of the pyrazole ring from acyclic precursors that already contain the benzamide (B126) linkage.
Direct Amidation and Acylation Strategies
Direct amidation and acylation represent the most straightforward approaches to forming the this compound core. These methods involve the reaction of a 3-aminopyrazole (B16455) derivative with a benzoic acid derivative.
One common method is the acylation of 3-aminopyrazole with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating.
Alternatively, direct amidation can be achieved by coupling 3-aminopyrazole with benzoic acid using a variety of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 4-(dimethylamino)pyridine (DMAP) are effective for this transformation. The reaction is typically performed in an aprotic solvent such as DCM or dimethylformamide (DMF). These methods offer the advantage of using readily available starting materials and generally provide good yields of the desired product.
| Entry | Pyrazole Reactant | Benzoylating/Amidation Reagent | Base/Coupling Agent | Solvent | Conditions | Yield (%) |
| 1 | 3-Aminopyrazole | Benzoyl chloride | Pyridine | DCM | Room Temperature | Good |
| 2 | 3-Amino-5-methylpyrazole | 4-Bromobenzoyl chloride | Triethylamine | 1,4-Dioxane | Reflux | Not specified |
| 3 | 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | - | DCM | Not specified | Not specified |
| 4 | 3-Amino-5-methylpyrazole | 5-Bromothiophene-2-carboxylic acid | DCC, DMAP | DCM | Not specified | 68 |
Cyclocondensation Reactions Employing Pyrazole Precursors
An alternative strategy for the synthesis of the this compound core involves the construction of the pyrazole ring from acyclic precursors. A widely used method is the cyclocondensation of a hydrazine (B178648) derivative with a β-ketonitrile.
In this approach, a β-ketonitrile, which can be synthesized from the reaction of an appropriate ketone with a nitrile, is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. This versatile method allows for the synthesis of a wide range of substituted 5-aminopyrazoles, which can then be acylated as described in the previous section to yield the final this compound derivatives. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the starting materials.
Advanced Catalytic Approaches in Derivative Synthesis
Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for the synthesis of functionalized this compound derivatives. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the core scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds and has been extensively used in the synthesis of this compound derivatives. This reaction typically involves the coupling of a halogenated (commonly bromo- or iodo-) this compound derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
This strategy is highly valuable for introducing aryl or heteroaryl substituents at specific positions on either the pyrazole or the benzamide ring. For instance, a 4-bromo-N-(1H-pyrazol-3-yl)benzamide can be coupled with various arylboronic acids to generate a library of 4-aryl-N-(1H-pyrazol-3-yl)benzamides. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. A variety of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are used, often in a mixed solvent system like 1,4-dioxane/water.
| Entry | Halogenated Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
| 1 | 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Aryl boronic acids/pinacol esters | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Reflux, 20-30 h | Good |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl and heteroaryl boronic acids | XPhosPdG2/XPhos | Not specified | Not specified | Microwave | Good to excellent |
| 3 | Unprotected ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Not specified | Not specified | Not specified | Good to excellent |
Functionalization of the Pyrazole Ring System
The pyrazole ring of this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents that can modulate the compound's properties. Electrophilic substitution reactions are a common strategy for modifying the pyrazole core.
Due to the electronic nature of the pyrazole ring, electrophilic aromatic substitution typically occurs at the C4 position. Halogenation, such as bromination or chlorination, can be readily achieved using N-halosuccinimides (NBS or NCS) in a suitable solvent like dimethylformamide (DMF) or carbon tetrachloride. researchgate.net Nitration of the pyrazole ring can also be accomplished, usually with a mixture of nitric and sulfuric acids, to introduce a nitro group at the C4 position.
Furthermore, the nitrogen atoms of the pyrazole ring can be functionalized. N-alkylation is a common transformation, which can be achieved by treating the this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. The regioselectivity of N-alkylation (at N1 or N2) can be influenced by the nature of the substituent at C5 and the reaction conditions.
Functionalization of the Benzamide Moiety
The benzamide moiety of this compound also offers opportunities for structural modification. The reactivity of the benzamide's phenyl ring is influenced by the amide group, which is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, reactions such as nitration or halogenation will preferentially occur at the meta position relative to the amide group if the para position is blocked.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to functionalize a pre-halogenated benzamide ring. For example, a bromo-substituted this compound can serve as a handle for the introduction of various aryl or alkyl groups.
Another approach for modifying the benzamide ring is through nucleophilic aromatic substitution (SNA r). This reaction is generally feasible if the ring is substituted with strong electron-withdrawing groups and a good leaving group, such as a halogen. For instance, a fluoro- or chloro-substituted benzamide ring, particularly with activating groups like a nitro group, can undergo substitution with various nucleophiles such as amines or alkoxides.
Synthesis of Key Intermediates for Diversified Derivatives
The generation of diversified derivatives of this compound hinges on the strategic synthesis of key intermediates that can be readily modified. The most fundamental of these intermediates is 3-aminopyrazole, the core scaffold upon which the benzamide group is typically installed. Synthetic access to this and other functionally elaborated pyrazole intermediates is crucial for building libraries of compounds for further investigation. The primary methodologies involve the construction of the pyrazole ring from acyclic precursors.
One of the most common and versatile methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound equivalent, specifically β-ketonitriles. chim.it This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization via the addition of the second hydrazine nitrogen atom to the nitrile carbon. chim.it An alternative major route is the condensation of hydrazines with α,β-unsaturated nitriles. chim.itarkat-usa.org These foundational methods provide access to the basic 3-aminopyrazole scaffold, which can then be acylated to form the parent this compound.
Table 1: Foundational Synthetic Routes to 3-Aminopyrazole Intermediates
| Route | Reactant A | Reactant B | General Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Ketonitrile Condensation | β-Ketonitrile | Hydrazine | Acidic or basic catalysis | 3(5)-Aminopyrazole | chim.itguidechem.com |
| Unsaturated Nitrile Condensation | α,β-Unsaturated Nitrile | Hydrazine | Microwave-assisted or thermal | 3-Aminopyrazole or 5-Aminopyrazole | chim.it |
| Halogen Activation | 3-Halopyrazole | Amine | Nucleophilic substitution | 3-Aminopyrazole | researchgate.net |
| Nitro Group Reduction | 3-Nitropyrazole | Reducing Agent (e.g., H₂, Pd/C) | Catalytic hydrogenation | 3-Aminopyrazole | researchgate.net |
For creating diversified libraries, intermediates are often synthesized with specific functional groups that act as "handles" for subsequent chemical transformations. A prominent strategy involves introducing a halogen atom onto the pyrazole or benzoyl ring, which can then participate in cross-coupling reactions. For instance, the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide serves as an excellent example of a key intermediate designed for diversification via the Suzuki-Miyaura reaction. researchgate.net This intermediate is prepared by the direct amidation of a protected 5-methyl-1H-pyrazol-3-amine with 4-bromobenzoyl chloride. researchgate.net The resulting bromo-functionalized compound can then be coupled with a wide array of aryl boronic acids or their esters to generate diverse 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides. researchgate.net
Table 2: Diversification of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide via Suzuki-Miyaura Reaction
| Aryl Boronic Acid/Ester | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, reflux | 4-phenyl-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.net |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, reflux | N-(5-methyl-1H-pyrazol-3-yl)-4-(p-tolyl)benzamide | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, reflux | 4-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.net |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, reflux | 4-(4-fluorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.net |
Another advanced strategy involves creating intermediates that possess multiple reactive sites suitable for building fused heterocyclic systems. The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is a case in point. nih.gov This key intermediate is synthesized by reacting an N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine hydrate. nih.gov The resulting compound contains a vicinal amino and cyano group on the pyrazole ring, which are primed for cyclization reactions. For example, diazotization of the amino group followed by coupling with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of fused pyrazolo[5,1-c] guidechem.comresearchgate.netresearchgate.nettriazine derivatives. nih.gov Alternatively, reaction with arylmethylene malononitriles can yield pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.gov
Table 3: Synthesis of Fused Heterocycles from N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide Intermediate
| Reagent(s) | Reaction Type | Fused Heterocyclic Product | Reference |
|---|---|---|---|
| 1. NaNO₂/HCl; 2. Malononitrile | Diazotization / Coupling / Cyclization | N-(3-amino-4-cyanopyrazolo[5,1-c] guidechem.comresearchgate.netresearchgate.nettriazin-7-yl)benzamide | nih.gov |
| 1. NaNO₂/HCl; 2. Ethyl cyanoacetate | Diazotization / Coupling / Cyclization | N-(4-amino-3-oxopyrazolo[5,1-c] guidechem.comresearchgate.netresearchgate.nettriazin-7(2H)-yl)benzamide | nih.gov |
| Arylmethylene malononitriles | Michael Addition / Cyclization | N-(5-amino-7-aryl-6-cyanopyrazolo[1,5-a]pyrimidin-2-yl)benzamide | nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of N-(1H-pyrazol-3-yl)benzamide by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
In the ¹H NMR spectrum , distinct signals are expected for the protons of the benzamide (B126) and pyrazole (B372694) moieties. The aromatic protons of the phenyl ring typically appear as multiplets in the downfield region, generally between δ 7.4 and 8.0 ppm. The protons on the pyrazole ring are also expected in the aromatic region, with characteristic chemical shifts and coupling constants that help distinguish them. For instance, in related pyrazole derivatives, pyrazole ring protons are observed at chemical shifts around 6.3 ppm and 7.6 ppm mdpi.com. The amide (N-H) proton is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, often found in the range of δ 8.0-10.0 ppm. Similarly, the pyrazole N-H proton would also present a distinct, often broad, signal.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 165-170 ppm rsc.org. The carbon atoms of the phenyl ring would produce a set of signals between δ 127 and 133 ppm, with the carbon attached to the amide group (C-ipso) appearing at a slightly different shift rsc.org. The carbons of the pyrazole ring have characteristic shifts that are crucial for confirming the heterocyclic structure mdpi.com.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on related structures.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.4 - 8.0 (multiplets) | 127.0 - 133.0 |
| Pyrazole C-H | ~6.3 and ~7.6 (doublets) | ~105.0 and ~130.0 |
| Amide N-H | 8.0 - 10.0 (broad singlet) | - |
| Pyrazole N-H | 10.0 - 13.0 (broad singlet) | - |
| Carbonyl C=O | - | 165.0 - 170.0 |
| Phenyl C-ipso | - | ~135.0 |
| Pyrazole C-NH | - | ~150.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₀H₉N₃O), the expected exact mass would be confirmed by a high-resolution mass spectrum, which would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure of benzamide and pyrazole derivatives. The primary fragmentation of benzamides typically involves the cleavage of the amide bond researchgate.net. Key fragmentation pathways would include:
Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺, is expected from the cleavage of the C-N amide bond. This is a characteristic fragment for benzoyl derivatives researchgate.net.
Formation of the phenyl cation: Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation leads to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 researchgate.net.
Fragments from the pyrazole moiety: Cleavage can also yield fragments corresponding to the aminopyrazole portion of the molecule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 187 | [C₁₀H₉N₃O]⁺ | Molecular Ion (M⁺) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 83 | [C₃H₅N₂]⁺ | Aminopyrazole fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.
N-H Stretching: Two distinct N-H stretching vibrations are expected. The amide N-H stretch typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The pyrazole N-H stretch is often broader and can be found in a similar region, around 3100-3300 cm⁻¹.
C=O Stretching: The amide carbonyl (C=O) group gives rise to a very strong and sharp absorption band, known as the Amide I band. For secondary amides like this, it is typically observed between 1650 and 1680 cm⁻¹ mdpi.com.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and pyrazole rings are expected to appear as a group of weaker bands just above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring and the carbon-nitrogen bonds in the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region mdpi.com.
N-H Bending: The Amide II band, which results from N-H bending and C-N stretching, is another characteristic feature, usually found near 1550 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Amide |
| 3100 - 3300 | N-H Stretch | Pyrazole |
| > 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 1650 - 1680 | C=O Stretch (Amide I) | Amide |
| 1580 - 1620 | C=C / C=N Stretch | Aromatic / Pyrazole |
| ~1550 | N-H Bend (Amide II) | Amide |
X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.
The conformation of the molecule is largely defined by the torsion angles around the single bonds connecting the rings to the amide group. Key torsional angles include:
The angle between the plane of the phenyl ring and the plane of the amide group.
The angle between the plane of the pyrazole ring and the plane of the amide group.
In related structures, the dihedral angle between the pyrazole and an attached phenyl ring can vary significantly, for example, a value of 26.6° was observed in 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate nih.gov. In another case involving a benzamide derivative, the dihedral angle between two phenyl rings was found to be highly dependent on the crystalline polymorph, ranging from 23.1° to 56.2° nih.gov. This indicates that the this compound molecule likely possesses conformational flexibility, and its solid-state conformation will be a balance between intramolecular steric effects and favorable intermolecular packing interactions.
The solid-state packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The molecule contains two hydrogen bond donors (the amide N-H and the pyrazole N-H) and two primary hydrogen bond acceptors (the carbonyl oxygen and the sp²-hybridized nitrogen of the pyrazole ring). This functionality allows for the formation of robust hydrogen-bonding networks.
Common hydrogen-bonding motifs observed in related crystal structures include:
Amide-Amide Interactions: Molecules often form chains or dimers through N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. This is a very common and stable motif for primary and secondary amides nih.gov.
Pyrazole-Amide Interactions: Hydrogen bonds could form between the pyrazole N-H of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O).
Pyrazole-Pyrazole Interactions: The pyrazole N-H could also act as a donor to the lone pair on the second pyrazole nitrogen atom of another molecule, forming N-H···N linkages nih.gov.
These interactions typically lead to the formation of one-dimensional chains or two-dimensional sheets, which then pack into a stable three-dimensional crystal lattice, often stabilized further by π-π stacking interactions between the aromatic rings nih.govcardiff.ac.uk.
Examination of Non-Covalent Interactions (e.g., C-H⋯π, lone pair⋯π, π-π Stacking)
Detailed Research Findings
The C–H⋯π interactions in these systems typically involve a hydrogen atom from a methyl or phenyl group interacting with the π-system of a phenyl or pyrazole ring. These interactions, although weak, collectively contribute to the stability of the crystal lattice.
Furthermore, the presence of heteroatoms like oxygen and nitrogen, with their lone pairs of electrons, gives rise to lone pair⋯π interactions. In the aforementioned study, these interactions were observed and analyzed, highlighting their role in the directional preferences of molecular packing rsc.org.
Computational analyses, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, have been employed to quantify the energetic contributions of these interactions. These studies reveal that while hydrogen bonds may be the most energetically significant individual interactions, the cumulative effect of numerous weaker contacts like C–H⋯π, π⋯π, and lone pair⋯π interactions can be substantial, cooperatively stabilizing molecular assemblies by up to 12 kcal mol⁻¹ rsc.org.
The following tables summarize the types of non-covalent interactions and their calculated energies for analogous pyrazole-benzamide structures, providing a model for understanding the interactions in this compound.
Table 1: Types of Non-Covalent Interactions in Analogous Pyrazole-Benzamide Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |
| C-H⋯π | C-H from methyl or phenyl group | π-system of phenyl or pyrazole ring | 2.5 - 3.0 |
| Lone pair⋯π | Oxygen or Halogen lone pair | π-system of phenyl ring | 3.0 - 3.5 |
| π-π Stacking | Phenyl ring | Phenyl or Pyrazole ring | 3.3 - 3.8 (centroid-centroid) |
Table 2: Calculated Interaction Energies for Non-Covalent Interactions in Analogous Pyrazole-Benzamide Derivatives
| Interaction | Molecules Involved | Calculated Energy (kcal mol⁻¹) |
| N–H⋯O Hydrogen Bond | Amide N-H and Pyrazolone (B3327878) C=O | 6.1 |
| C–H⋯O Hydrogen Bond | Phenyl C-H and Pyrazolone C=O | 0.9 - 2.5 |
| C–H⋯π | Phenyl C-H and Phenyl π-system | Not explicitly quantified but part of cooperative stabilization |
| Lone pair⋯π | Halogen lone pair and Phenyl π-system | Contributes to cooperative stabilization of up to 12 kcal mol⁻¹ |
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone in the theoretical investigation of N-(1H-pyrazol-3-yl)benzamide, providing a robust framework for understanding its electronic characteristics and reactivity.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. irjweb.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical stability and reactivity. irjweb.comresearchgate.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. hakon-art.com For pyrazole (B372694) derivatives, these calculations are often performed using the B3LYP functional with a 6-311++G(d,p) or similar basis set. bohrium.comrsc.org The HOMO is typically localized over the pyrazole and benzamide (B126) rings, indicating these are the primary sites for electron donation. Conversely, the LUMO is also distributed across the aromatic systems, representing the regions susceptible to receiving electrons. The energy gap is a crucial parameter that reflects the charge transfer interactions occurring within the molecule. irjweb.com
Below is a table representing typical FMO energy values and the resulting energy gap for pyrazole-based compounds, as determined by DFT calculations.
| Property | Energy (eV) | Description |
| EHOMO | -5.44 to -5.67 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. jcsp.org.pk |
| ELUMO | -1.13 to -1.79 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. jcsp.org.pk |
| Energy Gap (ΔE) | 4.23 to 5.07 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.netjcsp.org.pk |
Note: The values are representative of pyrazole-carboxamide compounds and may vary for the specific title compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface illustrates the charge distribution, with different colors representing varying electrostatic potentials.
In MEP maps of compounds similar to this compound, the regions of negative potential (typically colored red to yellow) are located around electronegative atoms like oxygen and nitrogen. These areas are rich in electrons and are thus susceptible to electrophilic attack. For this compound, the carbonyl oxygen of the benzamide group and the nitrogen atoms of the pyrazole ring are expected to be the most electron-rich sites. nih.govresearchgate.net
Conversely, regions of positive potential (colored blue) are found around hydrogen atoms, particularly the N-H protons of the pyrazole and amide groups. These electron-deficient sites are prone to nucleophilic attack. researchgate.net The MEP analysis, therefore, provides a visual guide to the molecule's reactivity, corroborating predictions derived from FMO analysis. nih.gov
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. hakon-art.comrasayanjournal.co.in These indices are calculated from the energies of the HOMO and LUMO orbitals. researchgate.net Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)
A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. rasayanjournal.co.in The electrophilicity index measures the propensity of a species to accept electrons. hakon-art.com These descriptors are crucial for comparing the reactivity of different molecules and understanding their reaction mechanisms. rasayanjournal.co.inresearchgate.net
The table below summarizes the typical calculated values for these descriptors in related pyrazole compounds.
| Descriptor | Formula | Typical Value Range (eV) | Significance |
| Ionization Potential (I) | -EHOMO | 5.44 - 5.67 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.13 - 1.79 | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 3.28 - 3.73 | Electron-attracting power. |
| Chemical Hardness (η) | (I-A)/2 | 2.11 - 2.26 | Resistance to change in electron configuration. irjweb.com |
| Electrophilicity Index (ω) | μ²/2η | 2.5 - 3.2 | Propensity to act as an electrophile. |
Note: The values are representative and calculated based on typical HOMO/LUMO energies for related compounds.
Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, such as charge transfer, delocalization of electron density, and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. mdpi.com This analysis provides insight into the stability of the molecule arising from these electronic interactions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its derivatives, MD simulations are particularly useful in the context of drug design to understand how the molecule interacts with biological targets, such as proteins or enzymes. nih.gov
These simulations can predict the stability of the ligand-receptor complex, identify key binding interactions (like hydrogen bonds), and assess the conformational changes the molecule undergoes upon binding. nih.govnih.gov By simulating the molecule in a dynamic environment, often including solvent, researchers can gain insights into its flexibility, preferred conformations, and the thermodynamic parameters associated with its binding processes. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses
Recent computational investigations, specifically on the closely related derivative 4-nitro-N-(1H-pyrazol-3-yl)benzamide, have provided significant insights into the intramolecular and intermolecular interactions that govern its solid-state architecture. Through the application of Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)-based Non-Covalent Interaction (NCIplot) analyses, a detailed picture of the bonding characteristics has been elucidated nih.gov.
These studies have revealed the presence of two symmetry-independent molecules within the crystal structure, primarily differing by the dihedral angles between the pyrazole and nitrobenzene (B124822) ring systems nih.gov. The stability of the crystal packing is attributed to a network of non-covalent interactions. QTAIM and NCIplot isosurface analyses were instrumental in identifying and characterizing these interactions.
The data derived from these computational methods are crucial for understanding the nature of chemical bonds and the subtle forces that dictate molecular conformation and crystal packing.
Table 1: Non-Covalent Interactions in 4-nitro-N-(1H-pyrazol-3-yl)benzamide Identified by QTAIM and NCIplot Analyses nih.gov
| Interaction Type | Description | Strength |
|---|---|---|
| N-H···N | Hydrogen bond | Strong |
| C-H···O | Hydrogen bond | Strong |
| C-H···N | Weak hydrogen bond | Weak |
| H···H | Di-hydrogen contact | Weak |
Theoretical Mechanistic Insights into Chemical Transformations
A comprehensive search of the scientific literature did not yield specific theoretical or computational studies focused on the mechanistic insights into the chemical transformations of this compound. While synthetic routes for this compound and its derivatives are reported, detailed quantum mechanical modeling of their reaction pathways, transition states, and energy profiles are not extensively documented in the available research.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
An in-depth examination of the structure-activity relationships (SAR) and rational design of this compound derivatives reveals a systematic approach to optimizing their biological activity. Medicinal chemists employ various strategies to modulate the in vitro efficacy of these compounds, focusing on key structural modifications to enhance target affinity and selectivity.
Molecular Interactions and Mechanistic Elucidation in Vitro and Cellular Level
Molecular Docking Studies for Protein-Ligand Interactions
Extensive literature searches for molecular docking studies focusing specifically on N-(1H-pyrazol-3-yl)benzamide did not yield specific results detailing its interaction with the protein targets outlined in the scope of this article (EGFR, CDK7, BCR-ABL1, Xanthine Oxidase, Alkaline Phosphatase, Glucokinase, 15-Lipoxygenase). While research is available for various derivatives of the pyrazole-benzamide scaffold, the binding characteristics of the parent compound, this compound, remain largely uncharacterized in publicly accessible scientific literature.
Identification of Crucial Amino Acid Residues in Binding Pockets
Consistent with the lack of specific molecular docking studies for this compound, there is no available data identifying the crucial amino acid residues within the binding pockets of the aforementioned protein targets that interact directly with this specific compound. Elucidation of these interactions would require dedicated computational modeling studies that have not been reported in the reviewed literature.
Characterization of Specific Binding Modes and Interaction Forces
Information regarding the specific binding modes, including the formation of hydrogen bonds and hydrophobic contacts between this compound and the specified protein targets, is not available in the current body of scientific literature. Characterization of these interaction forces is contingent on molecular docking and structural biology studies, which have not been published for this particular compound.
Elucidation of Molecular Mechanisms of Action (In Vitro Enzyme Inhibition)
Inhibition of Key Enzymes
While the broader class of pyrazole-containing compounds has been investigated for inhibitory activity against a range of enzymes, specific in vitro enzyme inhibition data for this compound against Xanthine Oxidase, Alkaline Phosphatase, Glucokinase, EGFR, CDK7, BCR-ABL1, and 15-Lipoxygenase is not detailed in the available research. Studies on derivatives often show activity, but these findings cannot be directly extrapolated to the unsubstituted parent compound as per the strict inclusion criteria of this article.
Below is a summary table indicating the lack of specific inhibitory data for the target compound.
| Enzyme | This compound Inhibition Data |
| Xanthine Oxidase | No specific data available |
| Alkaline Phosphatase | No specific data available |
| Glucokinase | No specific data available |
| EGFR | No specific data available |
| CDK7 | No specific data available |
| BCR-ABL1 | No specific data available |
| 15-Lipoxygenase | No specific data available |
Modulation of Cellular Pathways
Specific studies detailing the modulation of cellular pathways, such as mTORC1 activity and autophagy flux, by this compound are not present in the reviewed scientific literature. Research in this area has focused on substituted derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have been shown to reduce mTORC1 activity and modulate autophagy. However, these findings are not directly applicable to the parent compound.
The table below summarizes the absence of data for the specific cellular pathways.
| Cellular Pathway | Modulation by this compound |
| mTORC1 Activity | No specific data available |
| Autophagy Flux | No specific data available |
Exploration of Diverse Academic Applications and Functional Roles
Applications in In Vitro Biological Research
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular Efficacy)
Derivatives of N-(1H-pyrazol-3-yl)benzamide have demonstrated significant potential in antimicrobial research, exhibiting activity against a spectrum of bacteria, fungi, and mycobacteria. The versatility of the pyrazole-benzamide core allows for structural modifications that enhance potency and selectivity against various microbial strains.
Antibacterial and Antifungal Efficacy: Research has shown that novel N-Pyrazolyl benzamide (B126) derivatives possess moderate to good antimicrobial activity. nih.gov For instance, certain benzimidazole-pyrazole hybrids have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov One notable compound, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, was identified as a particularly potent agent, showing better activity against M. leutus and E. coli than standard drugs. irispublishers.com Similarly, pyrazole-derived hydrazones have been developed as powerful antimicrobial agents, with some N-Benzoic acid derived pyrazole (B372694) hydrazones showing minimum inhibitory concentration (MIC) values as low as 4 μg/ml against A. baumannii. nih.gov
In the realm of antifungal research, pyrazol-5-yl-benzamide derivatives have been designed as broad-spectrum fungicidal candidates. nih.govnih.gov A series of N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives displayed significant in vitro activity against several plant pathogenic fungi. nih.govnih.gov For example, compound A27 from this series showed broad-spectrum inhibition against V. mali, B. cinerea, R. solani, S. sclerotiorum, and P. capsici with EC50 values ranging from 0.71 to 1.78 mg/L. nih.gov Another study highlighted an isoxazolol pyrazole carboxylate derivative, which displayed strong antifungal activity against R. solani with an EC50 value of 0.37 μg/mL, outperforming the commercial fungicide carbendazol. rsc.org
Antitubercular Efficacy: The N-pyrazolylbenzamide scaffold has also been a focus of antitubercular drug discovery. nih.gov Studies on newly synthesized derivatives revealed that many compounds exhibit promising activity against Mycobacterium tuberculosis H37Rv. nih.govmdpi.com Certain heterocyclic substituted benzimidazole (B57391) derivatives, which incorporate a pyrazole moiety, have been screened for antitubercular activity, with some compounds showing mild to good efficacy. hilarispublisher.com Further investigations into pyrazole-4-carboxamide derivatives confirmed that several compounds had reasonably effective antitubercular activity against the isoniazid-sensitive MTB H37Rv strain. nih.gov
| Compound Derivative | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-Benzoic acid derived pyrazole hydrazone | A. baumannii (bacterium) | MIC | 4 µg/mL | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | A. fumigates (fungus) | MIC | 7.81 µg/mL | irispublishers.com |
| N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide (Compound A36) | Valsa mali (fungus) | EC50 | 0.37 mg/L | nih.gov |
| N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide (Compound B6) | Phytophthora capsici (oomycete) | EC50 | 0.41 mg/L | nih.gov |
| Isoxazolol pyrazole carboxylate (Compound 7ai) | Rhizoctonia solani (fungus) | EC50 | 0.37 µg/mL | rsc.org |
| Unsubstituted N-[3′-t-butyl-1′--(4′-chloro) phenylpyrazol-5′-yl] benzamide (Compound 5a) | Gram-positive bacteria | MIC | 25 µg/mL | mdpi.com |
| Unsubstituted N-[3′-t-butyl-1′--(4′-chloro) phenylpyrazol-5′-yl] benzamide (Compound 5a) | M. tuberculosis H37Rv | MIC | 50 µg/mL | mdpi.com |
Antiproliferative Activity Against Cancer Cell Lines (In Vitro)
The this compound framework is a prominent scaffold in the design of novel anticancer agents. Derivatives have shown potent antiproliferative effects across a variety of human cancer cell lines through diverse mechanisms of action.
Guided by antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, structure-activity relationship studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides led to the identification of two compounds with submicromolar antiproliferative activity. mdpi.comjocpr.com These compounds were also found to be metabolically stable. mdpi.com Other research has focused on pyrazole-sulphonamide hybrid compounds, which have demonstrated cytotoxicity against oral squamous cell carcinoma (OSCC) lines. researchgate.net For example, compounds within the 4-[5-(1,3-benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide series showed cytotoxicity values in the range of 6.7–400 µM. researchgate.net
The antiproliferative potential of pyrazole derivatives extends to other cancer types as well. One pyrazole derivative showed an IC50 value of 8.4 nM against the colon-26 adenocarcinoma cell line. mdpi.com In another study, a 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivative exhibited high cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 0.0047 µM/ml, while another derivative was highly active against the HCT116 colon cancer cell line with an IC50 of 0.0058 µM/ml. Furthermore, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against A549 (lung) and HCT-116 cancer cells, with compound 12b showing IC50 values of 8.21 and 19.56 μM, respectively.
| Compound Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic) | IC50 | Submicromolar | jocpr.com |
| Pyrazole-sulphonamide hybrid (Compound 4i) | Oral Squamous Cell Carcinoma (OSCC) | PSE2 | 461.5 | researchgate.net |
| Pyrazole-sulphonamide hybrid (Compound 4g) | Oral Squamous Cell Carcinoma (OSCC) | PSE1 | 193.2 | researchgate.net |
| Pyrazole derivative (Compound 1) | Colon-26 adenocarcinoma | IC50 | 8.4 nM | mdpi.com |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) | A549 (Lung) | IC50 | 8.21 µM | |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) | HCT-116 (Colon) | IC50 | 19.56 µM | |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 2) | MCF7 (Breast) | IC50 | 0.0047 µM/mL | |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 10) | HCT116 (Colon) | IC50 | 0.0058 µM/mL |
Antiviral Activity Investigations (In Vitro)
The broad biological activity of the pyrazole scaffold has prompted investigations into its potential as an antiviral agent. While research on the specific this compound parent compound is limited, studies on closely related derivatives have shown promising in vitro activity against a range of viruses.
Derivatives of pyrazole-3-carboxylic acid have been identified as novel inhibitors of the Dengue virus (DENV) NS2B-NS3 protease. Structure-activity relationship studies revealed that certain derivatives had promising activity in biochemical and reporter gene assays, with EC50 values as low as 2.2 µM and direct antiviral activity against DENV-2 with EC50 values down to 4.1 µM. nih.gov
In other research, a series of 5-aminopyrazole derivatives featuring a benzamide moiety were synthesized and evaluated for their antiviral properties. One compound containing a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold demonstrated the highest potency against avian influenza virus, showing 83% inhibition at a concentration of 0.125 μmol/ml. nih.gov Furthermore, evaluations of other novel pyrazole and fused pyrazolopyrimidine derivatives have demonstrated promising activity against Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). nih.gov Synthetic pyrazolone (B3327878) derivatives have also been assessed for their effects on Chikungunya virus (CHIKV) replication, with one compound exhibiting an EC50 of 26.44 µM and a selectivity index of 55.67. irispublishers.com
| Compound Class/Derivative | Target Virus | Mechanism/Assay | Result (EC50/Inhibition) | Reference |
|---|---|---|---|---|
| Pyrazole-3-carboxylic acid derivative | Dengue Virus (DENV-2) | Antiviral Activity | EC50 = 4.1 µM | nih.gov |
| N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivative (Compound 10b) | Avian Influenza Virus (H5N1) | Antiviral Activity | 83% inhibition at 0.125 µmol/mL | nih.gov |
| Pyrazolone derivative (Compound 1b) | Chikungunya Virus (CHIKV) | Antiviral Activity | EC50 = 26.44 µM | irispublishers.com |
| Fused Pyrazolopyrimidine derivatives | Hepatitis A Virus (HAV) | Plaque Infectivity Assay | Promising Activity | nih.gov |
| Fused Pyrazolopyrimidine derivatives | Herpes Simplex Virus type-1 (HSV-1) | Plaque Infectivity Assay | Promising Activity | nih.gov |
Enzyme Inhibition as a Research Tool
This compound and its analogs are frequently used in academic research as specific inhibitors of various enzymes, which allows for the detailed study of enzyme function and its role in cellular pathways.
One significant area of application is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Novel pyrazol-5-yl-benzamide derivatives have been developed as potent SDH inhibitors for use as fungicides. For example, compound 5IIc showed excellent in vitro activity against the SDH from Sclerotinia sclerotiorum, with an EC50 value of 0.20 mg/L, comparable to commercial fungicides. Molecular docking studies suggest these compounds interact with key amino acid residues like TRP173, SER39, and ARG43 within the enzyme's active site.
Other pyrazole-containing compounds have been identified as inhibitors of DNA Gyrase and Topoisomerase IV, enzymes crucial for bacterial DNA replication, demonstrating potent antibacterial activity. nih.gov Additionally, pyrazole-sulphonamide hybrids have been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. researchgate.net Kinetic studies showed that these compounds had Ki values in the nanomolar range, with some derivatives showing promising inhibitory potency against hCA I and hCA II. researchgate.net More recently, a series of pyrazole derivatives were designed to selectively target Histone deacetylase 6 (HDAC6), an enzyme implicated in acute liver injury. One compound demonstrated excellent selective HDAC6 inhibition with an IC50 of 4.95 nM.
| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (Ki/IC50) | Reference |
|---|---|---|---|
| Pyrazol-5-yl-benzamide (Compound 5IIc) | Succinate Dehydrogenase (SDH) | EC50 = 0.20 mg/L (vs. S. sclerotiorum) | |
| Benzimidazole–pyrazole (Compound 102) | DNA Gyrase / Topoisomerase IV | Potent enzymatic inhibition | nih.gov |
| Pyrazole-sulphonamide hybrid (Compound 4c) | Human Carbonic Anhydrase I (hCA I) | Ki = 12.7 ± 1.7 nM | researchgate.net |
| Pyrazole-sulphonamide hybrid (Compound 4g) | Human Carbonic Anhydrase II (hCA II) | Ki = 6.9 ± 1.5 nM | researchgate.net |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | Histone deacetylase 6 (HDAC6) | IC50 = 4.95 nM |
Modulation of Specific Cellular Processes for Research
Compounds based on the this compound structure serve as valuable molecular probes for studying and modulating specific cellular processes. Their ability to interact with specific receptors and signaling proteins makes them useful tools in cell biology research.
One key application is in the study of autophagy and mTORC1 signaling. Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators. mdpi.comjocpr.com These compounds were shown to reduce mTORC1 activity and increase autophagy at the basal level. mdpi.com They also disrupt autophagic flux by interfering with the reactivation of mTORC1, leading to an accumulation of LC3-II, a key marker of autophagosomes. mdpi.comjocpr.com This makes them useful for investigating the intricate regulation of autophagy in cancer and other diseases.
Another area of research involves the modulation of neurotransmitter receptors. Derivatives of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate-5 receptor (mGluR5). These compounds potentiate the receptor's response to its endogenous ligand, glutamate (B1630785). Structure-activity relationship studies have explored how different substituents on the benzamide and phenyl rings affect potency, leading to the development of highly potent modulators used to study mGluR5 function in astrocytes and its potential as a therapeutic target. The acetylation of histone and non-histone proteins is another fundamental cellular process, and small molecules that can regulate the enzymes involved, such as lysine (B10760008) acetyltransferases and deacetylases, are crucial research tools for studying transcription, mitosis, and cell-fate decisions.
Insecticidal and Acaricidal Activities
The this compound scaffold is a cornerstone in the development of modern insecticides and acaricides. By modifying the substituents on the pyrazole and benzamide rings, researchers have created compounds with high potency and selectivity against a wide range of agricultural and public health pests.
Research into novel pyrazole derivatives has yielded compounds with significant activity against lepidopteran pests. Bioassays revealed that derivatives containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties showed high insecticidal activity against the cotton bollworm (Helicoverpa armigera). Some of these compounds demonstrated stomach activities of 60% at a low concentration of 5 mg kg⁻¹. Further studies on flupyrimin (B3323723) analogs bearing 1-aryl-1H-pyrazol-4-yl subunits have also been conducted to explore their insecticidal potential.
These compounds have also shown good efficacy against other types of insects and arachnids. The same study found that certain pyrazole derivatives had good activities against the bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus). For instance, the foliar contact activity of some compounds against the bean aphid was as high as 100% at 200 mg kg⁻¹. In the area of tick control, phenotypic and target-directed screening has identified pyrazole-related compounds with potent acaricidal effects in vitro against both adult ticks and larvae, showing selectivity compared to mammalian cells. N, N′-substituted benzamide derivatives have also been synthesized and evaluated as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis.
| Compound Class/Derivative | Target Pest | Activity Type | Result | Reference |
|---|---|---|---|---|
| α-chloromethyl-N-benzyl pyrazole (Compound Ij) | Cotton Bollworm (H. armigera) | Stomach Activity | 60% mortality at 5 mg kg⁻¹ | |
| 4,5-dihydrooxazole pyrazole (Compound IIe) | Cotton Bollworm (H. armigera) | Stomach Activity | 60% mortality at 5 mg kg⁻¹ | |
| Pyrazole derivative (Compound Ie) | Bean Aphid (A. craccivora) | Foliar Contact Activity | 100% mortality at 200 mg kg⁻¹ | |
| 4,5-dihydrooxazole pyrazole (Compound IIi) | Spider Mite (T. cinnabarinus) | Miticidal & Ovicidal Activity | 95% mortality at 200 mg kg⁻¹ | |
| N, N'-substituted benzamide (Compound 3b) | White Mango Scale (A. tubercularis) Nymphs | Residual Efficacy | 79.20% mortality | |
| N, N'-substituted benzamide (Compound 3b) | White Mango Scale (A. tubercularis) Adults | Residual Efficacy | 75.51% mortality |
Corrosion Inhibition in Material Science
The presence of heteroatoms (nitrogen and oxygen) and aromatic rings in the structure of pyrazole-benzamide derivatives makes them effective corrosion inhibitors, particularly for steel in acidic environments. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.
The effectiveness of pyrazole-based compounds as corrosion inhibitors stems from their ability to adsorb onto metal surfaces, a process driven by a combination of physical and chemical interactions. Research on a closely related derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), provides significant insight into this mechanism on C38 steel in a 1 M HCl solution. nih.govacs.orgnih.gov
The adsorption process involves the heteroatoms (N, O) with lone pairs of electrons acting as electron donors, forming coordination bonds with the vacant d-orbitals of iron atoms on the steel surface. nih.gov Additionally, the π-electrons of the pyrazole and benzene (B151609) rings contribute to the interaction with the metal surface. nih.govresearchgate.net This leads to the formation of a protective film that isolates the metal from the corrosive medium. nih.govspringerprofessional.de
The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. acs.orgnih.govresearchgate.net The nature of the adsorption can be a mixture of physisorption (electrostatic interactions between charged molecules and the charged metal surface) and chemisorption (charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond). acs.orgnih.govresearchgate.net
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Studies on pyrazole derivatives have employed methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to evaluate their performance. nih.govacs.orgnih.gov
Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net The addition of the inhibitor leads to a significant decrease in the corrosion current density (Icorr). For instance, the derivative MPAPB demonstrated a high inhibition efficiency of 90.2% at a concentration of 1 mM. nih.govacs.orgnih.gov
Electrochemical impedance spectroscopy (EIS) data further corroborates the formation of a protective film. The results typically show an increase in the charge transfer resistance (Rp or Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor. nih.govacs.orgresearchgate.net The increased resistance indicates a slowing of the corrosion process, while the decreased capacitance is attributed to the displacement of water molecules by the inhibitor molecules at the metal/solution interface. nih.govacs.org
Table 1: Electrochemical Data for a Pyrazole-Benzamide Derivative (MPAPB) on C38 Steel in 1 M HCl
| Parameter | Value |
|---|---|
| Inhibitor Concentration | 1 mM |
| Inhibition Efficiency (IE%) | 90.2% nih.govacs.org |
| Mechanism Type | Mixed-Type Inhibitor acs.orgresearchgate.net |
Coordination Chemistry and Metal Complexation
The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the benzamide group in this compound make it an excellent candidate for a ligand in coordination chemistry. Acylpyrazolones, a related class of compounds, are known to be outstanding chelators for metal ions. nih.gov
Metal complexes involving pyrazole-based ligands can be synthesized through various methods. A common approach involves the in situ preparation of the ligand salt by deprotonation with a base, followed by a salt metathesis reaction with a suitable metal salt to yield the desired complex. nih.gov Another method is the direct reaction between the ligand and a metal salt in an appropriate solvent. uobaghdad.edu.iquobaghdad.edu.iquomustansiriyah.edu.iq The synthesis of a new ligand, [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) benzamide] (CAP), was achieved by reacting P-ChloroBenzoyl isothiocyanate with 4-aminoantipyrine. uobaghdad.edu.iquobaghdad.edu.iquomustansiriyah.edu.iq Transition metal complexes of this ligand were then prepared, resulting in molecular formulas of [M(CAP)2(H2O)2]Cl2, where M can be Mn, Co, Ni, Cu, Zn, Cd, and Hg. uobaghdad.edu.iquobaghdad.edu.iq
The resulting metal complexes are characterized using a range of spectroscopic and analytical techniques to determine their structure and coordination geometry. These methods include:
Infrared (IR) Spectroscopy : To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=O and N-H) upon complexation. uobaghdad.edu.iqbiomedgrid.com
NMR Spectroscopy : To elucidate the structure of the complexes in solution. nih.gov
UV-Vis Spectroscopy : To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion. uobaghdad.edu.iqbiomedgrid.com
Magnetic Susceptibility and Molar Conductance Measurements : These are used to determine the magnetic properties and electrolytic nature of the complexes, respectively. uobaghdad.edu.iqbiomedgrid.com
For example, characterization of the metal complexes of the CAP ligand suggested an octahedral geometry for all the prepared complexes. uobaghdad.edu.iquobaghdad.edu.iq
Role as Building Blocks in Organic Synthesis and Heterocyclic Chemistry
The pyrazole nucleus is a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. nih.gov Pyrazole and its derivatives are fundamental components in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities. orientjchem.orgmdpi.com
This compound can serve as a scaffold for creating more complex molecules. The pyrazole ring can undergo electrophilic substitution, while the N-H group can be alkylated or acylated. orientjchem.org The benzamide portion also offers sites for further functionalization. These characteristics allow for the construction of diverse compound libraries. beilstein-journals.org For instance, pyrazole derivatives are used in multi-component reactions and condensation reactions to synthesize novel chalcones and other heterocyclic systems. orientjchem.orgmdpi.com The synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides has been explored to create modulators of glutamate receptors, showcasing the utility of the pyrazole-benzamide core in drug discovery. nih.gov The development of such compounds often involves multi-step syntheses where the pyrazole-benzamide structure is assembled from simpler precursors. mdpi.comturkjps.orgmdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Strategies for N-(1H-pyrazol-3-yl)benzamide Derivatives
The advancement of this compound-based drug candidates is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. While established methods such as the cyclocondensation of 2-hydroxy-benzaldehyde derivatives with hippuric acid have been utilized, future research should focus on innovative strategies to accelerate the synthesis of diverse compound libraries. ajol.info
Future synthetic endeavors could prioritize:
Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, safety, and scalability, which is particularly crucial for the large-scale production of promising drug candidates.
Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of synthetic processes.
Combinatorial Synthesis: Employing modern combinatorial techniques to rapidly generate large libraries of derivatives for high-throughput screening, enabling a more comprehensive exploration of the structure-activity relationship (SAR).
Table 1: Overview of Synthetic Approaches and Future Directions
| Synthetic Approach | Description | Key Advantages | Future Focus |
|---|---|---|---|
| Cyclocondensation | Reaction of substituted benzaldehydes with N-benzoylglycine to form the core structure. ajol.info | Well-established, good for specific targets. | Optimization for broader substrate scope and milder conditions. |
| Multi-step Linear Synthesis | Stepwise construction involving protection, activation, and coupling steps. researchgate.net | High control over each synthetic step. | Reducing step count, improving overall efficiency. |
| Flow Chemistry | Continuous processing of reagents through reactors. | Enhanced safety, scalability, and reproducibility. | Miniaturization for rapid library synthesis and optimization. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, improved yields. | Development of solvent-free microwave protocols. |
Advanced Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. nih.gov For the this compound scaffold, this integrated approach can significantly de-risk and accelerate the development pipeline.
Future research should focus on a tighter integration of these methods:
AI-Driven Drug Design: Leveraging artificial intelligence and machine learning algorithms to analyze existing SAR data and predict the biological activity and physicochemical properties of novel, virtual derivatives. This can prioritize the synthesis of compounds with the highest probability of success.
Molecular Dynamics Simulations: Using advanced simulation techniques to understand the dynamic interactions between this compound derivatives and their biological targets. nih.gov This can reveal key binding conformations, water networks, and allosteric effects that are not apparent from static docking models.
Quantum Mechanics Calculations: Employing methods like Density Functional Theory (DFT) to accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which aids in the structural confirmation of newly synthesized compounds and provides insights into their electronic properties. researchgate.net
Table 2: Synergy of Computational and Experimental Techniques
| Computational Method | Application | Experimental Validation |
|---|---|---|
| Structure-Based Virtual Screening | Identify initial hit compounds from large databases by docking into a target's binding site. nih.gov | In vitro binding assays (e.g., SPR, ITC) and functional assays. |
| Molecular Dynamics | Predict binding stability, conformational changes, and the impact of mutations. nih.gov | X-ray crystallography, Cryo-EM, and kinetic studies. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. | In vitro cell permeability assays, metabolic stability studies, and in vivo pharmacokinetic analysis. |
| Quantum Mechanics (DFT) | Correlate calculated spectroscopic data with experimental results for structural elucidation. researchgate.net | 1H-NMR, 13C-NMR, and IR spectroscopy. |
Discovery of Unconventional In Vitro Biological Targets and Pathways
While derivatives of the this compound scaffold have been investigated for established targets, significant opportunities lie in exploring unconventional biological space. A broader screening approach could unveil novel mechanisms of action and therapeutic applications.
Promising unexplored avenues include:
Allosteric Modulation: Moving beyond competitive inhibitors to identify derivatives that act as positive or negative allosteric modulators of receptors and enzymes. For instance, substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov
Protein-Protein Interaction (PPI) Inhibition: Designing molecules that can disrupt key PPIs implicated in disease, a challenging but highly rewarding area of drug discovery.
Targeting Novel Kinases and Signaling Pathways: While some derivatives target known kinases, a vast number of kinases remain unexplored. For example, N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) for treating polycystic kidney disease. nih.gov Similarly, other derivatives have shown effects on mTORC1 and autophagy pathways, suggesting potential as autophagy modulators. nih.gov
Epigenetic Targets: Screening against epigenetic modifiers such as histone deacetylases (HDACs), methyltransferases, and bromodomains, which are increasingly recognized as critical targets in cancer and other diseases.
Table 3: Selected this compound Derivatives and Their Biological Targets
| Derivative Class | Biological Target/Pathway | Potential Therapeutic Area | Reference |
|---|---|---|---|
| N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamides | Cyclin-Dependent Kinase 7 (CDK7) | Autosomal Dominant Polycystic Kidney Disease | nih.gov |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 Signaling / Autophagy Modulation | Pancreatic Cancer | nih.gov |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Metabotropic Glutamate Receptor 5 (mGlu5) | Neurological Disorders | nih.gov |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Succinate (B1194679) Dehydrogenase (SDH) | Fungal Plant Diseases | researchgate.net |
Design and Synthesis of this compound-based Molecular Probes for Chemical Biology Research
Molecular probes are indispensable tools for validating biological targets and elucidating mechanisms of action. rjeid.com Developing this compound derivatives as chemical probes represents a significant opportunity to advance biological understanding.
Future research in this area should involve:
Affinity-Based Probes: Synthesizing derivatives functionalized with biotin (B1667282) or other affinity tags. These probes can be used in pull-down experiments to isolate and identify the direct binding partners of the compounds from cell lysates, thus confirming the intended target and discovering potential off-targets.
Fluorescent Probes: Attaching fluorophores to potent and selective derivatives. These probes would enable researchers to visualize the subcellular localization of the target protein in living cells using advanced microscopy techniques, providing insights into its biological function.
Photoaffinity Probes: Incorporating photoreactive groups (e.g., diazirines, benzophenones) into the molecular structure. Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for unambiguous target identification even in complex biological systems.
The development of such probes would not only validate the targets of existing bioactive compounds but also serve as powerful tools for fundamental biological research, further cementing the importance of the this compound scaffold. rjeid.com
Table 4: Potential Molecular Probes and Their Research Applications
| Probe Type | Modification | Application | Research Question Answered |
|---|---|---|---|
| Affinity Probe | Addition of a biotin tag. | Target identification via affinity purification and mass spectrometry. | What proteins does the compound bind to in a cell? |
| Fluorescent Probe | Conjugation with a fluorescent dye (e.g., FITC, rhodamine). | Cellular imaging via fluorescence microscopy. | Where is the target protein located within the cell? |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine). | Covalent labeling of the target protein for identification. | Which protein is the direct and specific target? |
Q & A
Q. Advanced Research Focus
- Docking studies : Tools like AutoDock Vina or Surflex-Dock predict binding modes to targets like TRPM8 or glucokinase .
- DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (e.g., HOMO-LUMO gaps) to correlate electronic properties with bioactivity .
- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystallized derivatives .
How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves conformational ambiguities. For example, torsional angles between the benzamide and pyrazole moieties can vary; SCXRD data (e.g., C–N–C angles = 118–122°) validate preferred conformations . Discrepancies between computational and experimental data are addressed by refining disorder models or testing twinning scenarios .
What in vitro assays are suitable for evaluating this compound derivatives as glucokinase activators?
Q. Basic Research Focus
- Glucose uptake assays : Rat hepatocytes are treated with derivatives (e.g., 10 µM) under high glucose (10 mM) conditions, measuring ³H-2-deoxyglucose uptake .
- Enzyme activity assays : Recombinant glucokinase is incubated with substrates (e.g., ATP/glucose), and activity is quantified via NADH-coupled spectrophotometry. Compound 19e (EC₅₀ = 0.8 µM) showed potent activation via allosteric binding .
How do researchers optimize this compound derivatives for improved pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilic efficiency (LipE) : Calculated as pIC₅₀ − logP. KPR-5714 (LipE = 5.2) balances potency and solubility .
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify metabolic hotspots. Fluorination at the benzamide ring reduces CYP450-mediated oxidation .
- Plasma protein binding : Equilibrium dialysis assays guide structural modifications to enhance free drug fraction .
What strategies address low yields in the synthesis of this compound analogs?
Q. Basic Research Focus
- Catalytic optimization : Use of p-TsOH or Amberlyst-15 in ethanol improves condensation reaction yields (e.g., from 40% to 72%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) for hydrazone formation .
- Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization (DMSO/water) enhances purity .
How are this compound derivatives evaluated for anticancer potential?
Q. Advanced Research Focus
- TNIK inhibition : Kinase assays (e.g., ADP-Glo™) measure inhibition of TRAF2- and NCK-interacting kinase (TNIK), a target in colorectal cancer. Derivatives with indole substitutions (e.g., IC₅₀ = 9 nM) show promise .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in HCT-116 colon cancer lines .
What analytical techniques confirm the stability of this compound under physiological conditions?
Q. Basic Research Focus
- HPLC-MS stability studies : Incubate derivatives in simulated gastric fluid (pH 2.0) or plasma (37°C) for 24h. Degradation products (e.g., hydrolyzed benzamide) are identified via MS/MS .
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C) .
How can researchers mitigate off-target effects of this compound derivatives?
Q. Advanced Research Focus
- Selectivity profiling : Screen against panels of related targets (e.g., TRPV1 for TRPM8 antagonists) using calcium imaging .
- Proteomics : SILAC-based mass spectrometry identifies unintended protein interactions .
- Scaffold hopping : Introduce sulfone or trifluoromethyl groups to reduce affinity for adenosine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
